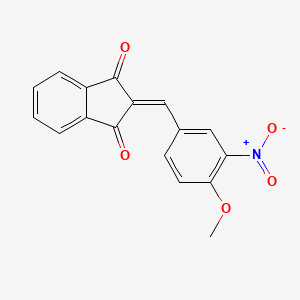

2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol, showcasing how different organic precursors can be combined under specific conditions to form new compounds. This method reflects a general approach to constructing similar molecular frameworks (Zeng, 2014).

Molecular Structure Analysis

Structural determination is vital in understanding a compound's properties. For example, X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing their spatial arrangement and molecular conformation. These structures often crystallize in specific space groups and display unique geometrical features, contributing to the understanding of molecular interactions and stability (Ebert, Köckerling, & Mamat, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity and potential applications. Reactions with nucleophilic reagents, for example, allow for the formation of new derivatives that can serve as building blocks for more complex structures. Such reactions and the resulting products are critical for advancing organic synthesis and discovering new materials and drugs (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are essential for their characterization and practical applications. Understanding these properties helps in identifying the substance and predicting its behavior in different environments (Varghese, Srinivasan, Ramadas, & Padmanabhan, 1986).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the mechanism of reactions, are fundamental for utilizing these compounds in synthetic chemistry and related fields. Studies on the structure-activity relationship provide insight into how molecular modifications affect their biological activity and interaction with other molecules (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).

Scientific Research Applications

Synthesis and Structural Characterization

A compound structurally related to 2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione, namely 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, was synthesized through a reaction involving 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde. Its crystal structure was determined using X-ray crystallographic techniques, revealing a triclinic space group and providing insights into its molecular conformation and intermolecular interactions (Zeng, 2014).

Reactivity with Nucleophilic Reagents

The reactivity of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, compounds related to the one , with various nucleophilic reagents was explored. This study led to the preparation of hydrazines, amides, and hydrazides, which are considered valuable structural blocks for further synthesis, highlighting the compound's potential utility in organic synthesis (Tetere et al., 2011).

Biological Activities and QSAR Analysis

A study on 2-arylidene indan-1,3-diones, which share a similar structural motif, demonstrated significant leishmanicidal and cytotoxic activities, particularly against leukemia cell lines. The most effective compounds were 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione and its derivatives, with IC50 values around 30 µmol/L against Nalm6 cells. The study also employed four-dimensional quantitative structure–activity analysis (4D-QSAR) to understand the relationship between the structure of these compounds and their biological activities, providing valuable insights for the development of new therapeutic agents (de Souza et al., 2021).

Photocatalytic Applications

Research on substituted methoxybenzene derivatives, including 1,2-dimethoxy-4-nitrobenzene, has highlighted the potential of such compounds in photocatalytic applications. These compounds, due to their structural properties, could be involved in photocatalytic processes leading to the selective oxidation of alcohols to aldehydes under visible light irradiation. This suggests a potential application of this compound in green chemistry and photocatalysis (Fun et al., 1997).

properties

IUPAC Name |

2-[(4-methoxy-3-nitrophenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO5/c1-23-15-7-6-10(9-14(15)18(21)22)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOQWAJCFBMOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)